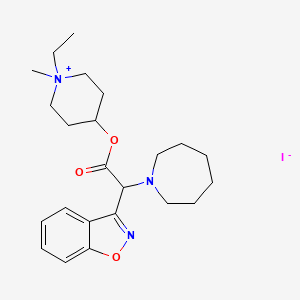

(-)-Erinacin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-Erinacin A is a natural product isolated from the mushroom species Hericium erinaceus, commonly known as lion’s mane. It is a member of the cyathane diterpenoid family and has been studied for its medicinal properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. It is also known to possess antioxidant and anti-bacterial activities.

Applications De Recherche Scientifique

(-)-Erinacin A has been studied in a variety of scientific research applications due to its potential medicinal properties. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its antioxidant and anti-bacterial activities. In addition, (-)-Erinacin A has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Mécanisme D'action

The mechanism of action of (-)-Erinacin A is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and matrix metalloproteinase-2 (MMP-2). In addition, (-)-Erinacin A is believed to act through the inhibition of histone deacetylases (HDACs) and the activation of nuclear factor kappa B (NF-kB).

Biochemical and Physiological Effects

(-)-Erinacin A has been studied for its potential biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been found to possess antioxidant and anti-bacterial activities. It has also been found to possess the potential to reduce inflammation and oxidative stress, as well as to protect against neuronal damage.

Avantages Et Limitations Des Expériences En Laboratoire

The use of (-)-Erinacin A in laboratory experiments has several advantages. It is relatively easy to synthesize in a laboratory setting and is relatively inexpensive. In addition, it has been found to possess a variety of medicinal properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, there are also some limitations to the use of (-)-Erinacin A in laboratory experiments. It is not yet fully understood how it works, and its effects may vary depending on the concentration and the experimental conditions. In addition, it may not be suitable for use in all laboratory experiments due to its potential toxicity.

Orientations Futures

There are a variety of potential future directions for (-)-Erinacin A research. These include further research into its mechanism of action, as well as further research into its potential therapeutic applications. In addition, further research into its potential toxicological effects and its potential interactions with other compounds is also needed. Finally, further research into the potential use of (-)-Erinacin A in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders, is also needed.

Méthodes De Synthèse

(-)-Erinacin A can be synthesized in a laboratory setting using a variety of methods. One of the most commonly used methods is the acid-catalyzed Diels-Alder reaction of 1,3-dienes with aldehydes. This reaction is used to form the bicyclic ring structure of (-)-Erinacin A. Other methods include the use of organocatalysts, such as the use of pyrrolidine-2-carboxylic acid, to form the bicyclic ring structure. (-)-Erinacin A can also be synthesized through the use of a palladium-catalyzed cross-coupling reaction of aryl halides with organometallic reagents.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Erinacin A involves a total of 18 steps and can be divided into four main stages: (1) synthesis of the key intermediate, (2) construction of the tricyclic core, (3) introduction of the side chains, and (4) final functional group transformations.", "Starting Materials": [ "L-tyrosine", "methyl acrylate", "2-methyl-2-butene", "dimethyl malonate", "methyl iodide", "sodium hydride", "p-toluenesulfonic acid", "sodium borohydride", "sodium cyanoborohydride", "magnesium", "lithium aluminum hydride", "acetic anhydride", "benzaldehyde", "ethyl chloroformate", "methyl magnesium bromide", "methyl vinyl ketone", "methyl lithium", "hydrogen peroxide" ], "Reaction": [ "L-tyrosine is first protected as its methyl ester using methyl iodide and sodium hydride.", "The protected tyrosine is then converted to the key intermediate via a series of reactions involving methyl acrylate, 2-methyl-2-butene, and dimethyl malonate.", "The key intermediate is then subjected to a series of reactions involving p-toluenesulfonic acid, sodium borohydride, and sodium cyanoborohydride to construct the tricyclic core.", "The side chains are then introduced via a series of reactions involving magnesium, lithium aluminum hydride, acetic anhydride, benzaldehyde, and ethyl chloroformate.", "The final functional group transformations involve reactions with methyl magnesium bromide, methyl vinyl ketone, methyl lithium, and hydrogen peroxide to produce (-)-Erinacin A." ] } | |

Numéro CAS |

180854-04-0 |

Nom du produit |

(-)-Erinacin A |

Formule moléculaire |

C₂₅H₃₆O₆ |

Poids moléculaire |

432.55 |

Synonymes |

[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde |

Origine du produit |

United States |

Q & A

Q1: Has the chemical structure of (-)-Erinacin A been fully characterized?

A1: While the provided research papers focus on Hericium erinaceus extracts and their bioactivity, they do not provide a detailed structural analysis of (-)-Erinacin A itself. Therefore, information about its molecular formula, weight, and spectroscopic data cannot be derived from these sources.

Q2: Are there established methods for producing (-)-Erinacin A?

A3: One of the provided studies explores the production of (-)-Erinacin A through the solid-state cultivation of Hericium erinaceus []. The research investigates the impact of different reactor types and growth substrates on fungal biomass and (-)-Erinacin A yield. Notably, the study found that a horizontal mixing bioreactor, compared to traditional glass jars, significantly increased the production of fungal biomass []. This finding suggests the potential for optimizing (-)-Erinacin A production through controlled cultivation techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)